molecular formula C20H23FN2O2S B2649415 N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide CAS No. 682762-87-4

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide

Cat. No.: B2649415
CAS No.: 682762-87-4
M. Wt: 374.47
InChI Key: DZFATNLIXMYBNZ-UHFFFAOYSA-N
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Description

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Introduction of the Fluoro and Methyl Groups: The fluoro and methyl groups are introduced through electrophilic substitution reactions. Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI), while methylation can be done using methyl iodide.

    Attachment of the Sulfonamide Group: The sulfonamide group is introduced by reacting the indole derivative with sulfonyl chlorides in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new sulfonamide derivatives.

Scientific Research Applications

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide
  • N-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide

Uniqueness

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide is unique due to the presence of both fluoro and methyl groups on the indole core, which can significantly influence its biological activity and chemical reactivity. The combination of these substituents may enhance its potency and selectivity in various applications.

Properties

IUPAC Name

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2S/c1-12-9-13(2)20(14(3)10-12)26(24,25)22-8-7-17-15(4)23-19-6-5-16(21)11-18(17)19/h5-6,9-11,22-23H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFATNLIXMYBNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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